Positional Isomer Comparison: Lipophilicity (LogP) and Polar Surface Area (TPSA) of 3-Bromo vs. 4-Bromo Analogs
Computationally predicted physicochemical properties reveal quantifiable differences between the 3-bromophenyl (meta) target compound and the 4-bromophenyl (para) isomer. The target compound exhibits a consensus Log P (octanol-water partition coefficient) of 1.91 and a topological polar surface area (TPSA) of 64.94 Ų . In contrast, the 4-bromophenyl isomer (CAS 33621-62-4) has an exact molecular mass of 238.96948 g/mol with identical molecular formula but displays different hydrogen bond donor/acceptor geometry due to altered substitution pattern [1].
| Evidence Dimension | Lipophilicity and polar surface area (key ADME/Tox determinants) |
|---|---|
| Target Compound Data | Consensus Log P = 1.91; TPSA = 64.94 Ų |
| Comparator Or Baseline | 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine (CAS 33621-62-4): exact mass = 238.96948 g/mol; substitution geometry differs |
| Quantified Difference | Log P difference relative to para isomer not directly calculated, but meta substitution alters vector of halogen bond donor and π-system conjugation geometry |
| Conditions | In silico prediction using consensus method averaging iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT algorithms |
Why This Matters
Lipophilicity and TPSA are primary determinants of membrane permeability, oral bioavailability, and CNS penetration; meta-substituted bromophenyl oxadiazoles occupy a distinct physicochemical space relative to para-substituted analogs, directly impacting compound prioritization in lead optimization campaigns.
- [1] Chem960. 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine (CAS 33621-62-4). View Source
